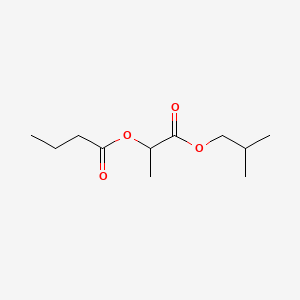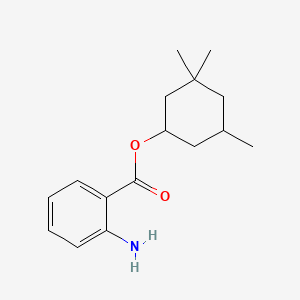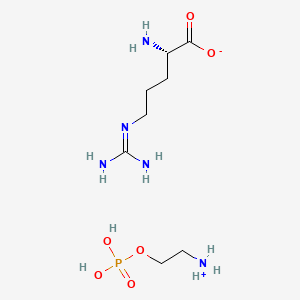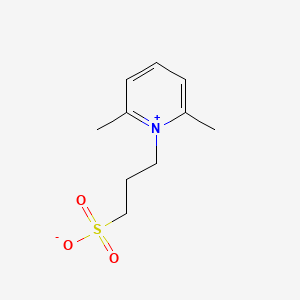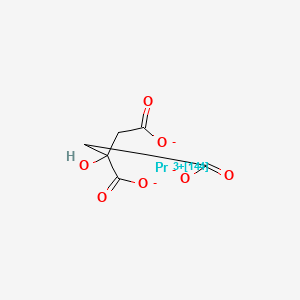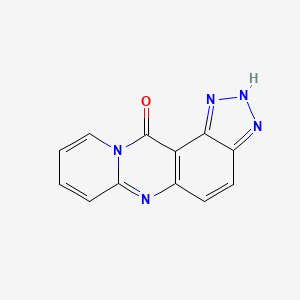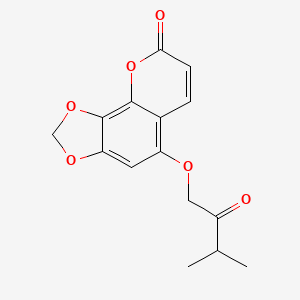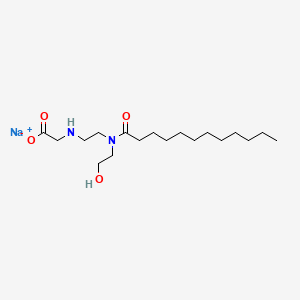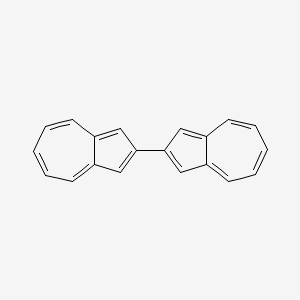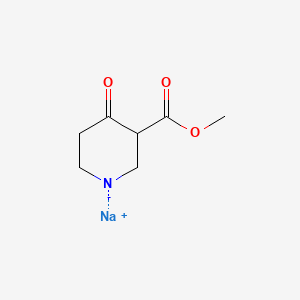
Methyl 4-oxopiperidine-3-carboxylate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxopiperidine-3-carboxylate, sodium salt is an organic compound with the molecular formula C7H10NNaO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-oxopiperidine-3-carboxylate, sodium salt can be synthesized through several methods. One common approach involves the reaction of piperidine with methyl chloroformate, followed by oxidation to introduce the keto group at the 4-position. The sodium salt form is obtained by neutralizing the resulting acid with sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The process starts with the esterification of piperidine-3-carboxylic acid with methanol, followed by oxidation and neutralization steps. The final product is purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-oxopiperidine-3-carboxylate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted piperidines, and various functionalized piperidine derivatives .
Applications De Recherche Scientifique
Methyl 4-oxopiperidine-3-carboxylate, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of methyl 4-oxopiperidine-3-carboxylate, sodium salt involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions, which lead to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-oxo-3-piperidinecarboxylate hydrochloride
- Ethyl 4-oxo-1-piperidinecarboxylate
- 4-Piperidone monohydrate hydrochloride
Uniqueness
Methyl 4-oxopiperidine-3-carboxylate, sodium salt is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain reactions compared to its hydrochloride or free acid counterparts. This property makes it particularly useful in aqueous-phase reactions and biological studies .
Propriétés
Numéro CAS |
84473-62-1 |
|---|---|
Formule moléculaire |
C7H10NNaO3 |
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
sodium;methyl 4-oxopiperidin-1-ide-3-carboxylate |
InChI |
InChI=1S/C7H10NO3.Na/c1-11-7(10)5-4-8-3-2-6(5)9;/h5H,2-4H2,1H3;/q-1;+1 |
Clé InChI |
LJTOGSJUMIMKIQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C[N-]CCC1=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


